This compound falls under the category of thieno[3,2-d]pyrimidine derivatives, which are often explored for their medicinal properties, including anti-cancer and anti-inflammatory activities. Its structure includes halogenated phenyl groups, which can influence biological interactions and enhance pharmacological efficacy.
The synthesis of N-(2-chloro-4-fluorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves several key steps:
The entire synthesis process requires careful control of reaction parameters such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of N-(2-chloro-4-fluorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be described as follows:
The compound can be represented by its SMILES notation: CCn1c(SCC(=O)Nc2ccc(F)cc2Cl)nc2cc(-c3ccccc3)sc2c1=O
. This notation encapsulates the key structural features including aromatic rings and heteroatoms.
N-(2-chloro-4-fluorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo several important chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-(2-chloro-4-fluorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific biological targets:
Studies have shown that similar thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activity by disrupting cellular processes critical for tumor growth.
The physical and chemical properties of N-(2-chloro-4-fluorophenyl)-2-({3-ethyl-4-oxo-7-pheny... include:
These properties are crucial for understanding how the compound behaves in various environments and applications.
N-(2-chloro-4-fluorophenyl)-2-{(3-Ethyl)-4-Oxo}-7-{(Phenyl)-Thieno[3, 2-D]-Pyrimidin}-Acetamide has several promising applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7